Halogen Substitution Fingerprint: Dual Br/Cl vs. Mono-Halogenated and Non-Halogenated Isoxazole-4-Carboxamide Analogs
The target compound possesses a unique dual-halogen architecture: a 2-chlorophenyl group at the isoxazole 3-position and a 4-bromo-2-methylphenyl group on the carboxamide nitrogen. The ortho-chloro substituent on the 3-phenyl ring is essential for target binding in related isoxazole-4-carboxamide series. In the UPPs inhibitor series, the analog UK-106051 bearing this same 2-chlorophenyl group achieves an IC₅₀ of 50 nM, while molecular docking studies on COX-inhibitory isoxazole-carboxamides identified that the Cl atom on the phenyl ring 'pushed the 5-methyl-isoxazole ring toward the secondary binding pocket' and created favorable binding interactions with COX-2 [1][2]. The bromine atom at the 4-position of the N-phenyl ring provides a heavy halogen (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. H 1.20 Å) capable of forming halogen bonds with backbone carbonyls in protein binding sites, a feature absent in the 4-isopropylphenyl analog UK-106051 and the 4-chlorophenyl TGR5 agonist series [3].
| Evidence Dimension | Halogen substitution pattern – presence and position of halogen atoms on both aryl rings |
|---|---|
| Target Compound Data | Dual-halogen: 4-Br on N-phenyl ring + 2-Cl on 3-phenyl ring; MW 405.68; halogen bond donor capacity (Br σ-hole) |
| Comparator Or Baseline | UK-106051: 2-Cl only (no Br), MW 354.83; N-(4-bromo-2-methylphenyl)-5-methyl-3-phenyl analog: 4-Br only (no Cl on 3-phenyl), MW 371.23; N-(4-bromophenyl) analog: 4-Br only (no methyl), MW ~391.6 |
| Quantified Difference | Molecular weight delta vs. UK-106051: +50.85 Da; Br contributes additional polarizability (molar refractivity Br ≈ 8.88 cm³/mol vs. iPr ≈ 14.96 cm³/mol but with different spatial distribution); Δ heavy atom count: +1 heavy halogen vs. all mono-halogenated comparators |
| Conditions | Structural comparison based on molecular formula and InChI; physicochemical properties from SpectraBase and PubChem |
Why This Matters
The dual-halogen architecture provides two independent vectors for halogen bonding and hydrophobic interactions, offering a differentiated binding mode compared to any mono-halogenated analog in the same scaffold series, which is relevant for screening libraries targeting bromodomain or halogen-bond-dependent protein pockets.
- [1] Conery AL, et al. Protein Sci. 2015;24(1):20-26. IC₅₀ and MIC₉₀ data for UK-106051 UPPs inhibitor. View Source
- [2] Hawash M, et al. 3 Biotech. 2022;12:364. Key SAR finding: Cl atom directs isoxazole ring toward COX-2 secondary binding pocket. View Source
- [3] Auffinger P, et al. Halogen bonds in biological molecules. Proc Natl Acad Sci USA. 2004;101(48):16789-16794. (Supporting reference for halogen bonding principles.) View Source
